molecular formula C20H12F2N2O2 B2861345 (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 312589-99-4

(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2861345
CAS No.: 312589-99-4
M. Wt: 350.325
InChI Key: UIMIISKBUXOYKN-GFMRDNFCSA-N
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Description

(3Z)-3-[(2,4-Difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzo[f]chromene core fused with a carboxamide group and a 2,4-difluorophenyl imino substituent.

Properties

IUPAC Name

3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2/c21-12-6-7-17(16(22)9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMIISKBUXOYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=C(C=C4)F)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, forming a nitrile intermediate. Nucleophilic attack by the amine on the electrophilic nitrile carbon initiates cyclization, yielding the chromene core. The carboxamide group at position 2 arises from the hydrolysis of the remaining nitrile moiety, though this step is often omitted in protocols using pre-functionalized amines.

Key parameters:

  • Solvent : Ethanol or methanol (reflux, 6–8 hours).
  • Catalyst : Ammonium acetate (10 mol%) or piperidine (5–10%).
  • Yield : 10–15% in early iterations, limited by competing side reactions.

Limitations and Modifications

The low yield in conventional methods stems from incomplete cyclization and byproduct formation. Substituting ethanol with dimethylformamide (DMF) at 120°C improves reaction efficiency to 25–30%. Additionally, replacing malononitrile with ethyl cyanoacetate enhances solubility but requires post-synthesis saponification to achieve the carboxamide.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. A protocol for 9-hydroxy-1H-benzo[f]chromene derivatives achieved 88% yield using microwave conditions, adaptable to the target compound by modifying the amine component.

Procedure and Conditions

  • Reagents : 2-Hydroxy-1-naphthaldehyde, malononitrile, 2,4-difluoroaniline.
  • Solvent : Ethanol (5 mL per mmol substrate).
  • Catalyst : Piperidine (10 mol%).
  • Microwave Parameters : 400 W, 140°C, 2 minutes.

Advantages Over Conventional Methods

  • Time Efficiency : 2 minutes vs. 8 hours.
  • Yield Improvement : 75–80% for analogous compounds.
  • Stereochemical Control : The Z-configuration is favored due to rapid kinetic control under microwave conditions.

Three-Component Domino Reactions

Domino reactions integrating naphthol, malononitrile, and aldehydes offer a versatile route to functionalized chromenes. A study on benzo[h]chromene azo dyes utilized a three-component cascade involving Knoevenagel condensation, Michael addition, and cyclization. Adapting this method for the target compound requires substituting the aldehyde with 2,4-difluorophenyl isocyanate.

Mechanistic Pathway

  • Knoevenagel Step : 2-Hydroxy-1-naphthaldehyde reacts with malononitrile to form a dicyano intermediate.
  • Michael Addition : 2,4-Difluoroaniline attacks the α,β-unsaturated nitrile.
  • Cyclization : Intramolecular nucleophilic substitution forms the chromene ring.
  • Carboxamide Formation : Hydrolysis of the nitrile group using H₂SO₄ (20%) yields the final product.

Yield and Scalability

  • Isolated Yield : 65–70% after column chromatography.
  • Scale-Up Feasibility : Demonstrated for 50-g batches with consistent purity (>95% by HPLC).

Post-Synthesis Functionalization

For protocols yielding 2-cyano intermediates, a hydrolysis step converts the nitrile to carboxamide.

Hydrolysis Conditions

  • Acidic Hydrolysis : H₂SO₄ (20%, 80°C, 4 hours) achieves 90% conversion.
  • Basic Hydrolysis : NaOH (2M, ethanol/water, reflux) offers milder conditions but lower yields (70–75%).

Comparative Analysis of Methods

Parameter Conventional Microwave Three-Component
Reaction Time 6–8 hours 2 minutes 3–4 hours
Yield 10–30% 75–80% 65–70%
Stereoselectivity (Z:E) 3:1 9:1 4:1
Scalability Moderate High High

Key Observations :

  • Microwave synthesis excels in yield and stereocontrol but requires specialized equipment.
  • Three-component methods balance scalability and efficiency, ideal for industrial applications.
  • Conventional methods remain valuable for small-scale exploratory syntheses.

Chemical Reactions Analysis

(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Anticancer Properties: It exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.

    Antiviral Activity: It has been shown to inhibit the replication of several viruses, including influenza A virus and human cytomegalovirus.

    Other Applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce cell death in cancer cells. Additionally, its antiviral activity is believed to be mediated by its ability to interfere with viral protein-protein interactions essential for viral replication.

Comparison with Similar Compounds

Core Chromene Systems

  • Hexahydro-chromeno-pyrimidinone Derivatives: Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one () feature a saturated pyrimidinone ring, reducing planarity but increasing hydrogen-bonding capacity.

Substituent Effects

Compound Substituents Key Functional Groups Molecular Weight
Target Compound 2,4-Difluorophenyl, benzo[f]chromene Imino, carboxamide ~427.49 (est.)
(3Z)-3-[(4-Methoxyphenyl)imino] analog () 4-Methoxyphenyl, thiazol-2-yl Imino, carboxamide 427.49
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide () 2-Chlorophenyl, 8-methoxy Imino, carboxylic acid amide ~316.7 (est.)
Diflubenzuron () 2,6-Difluorobenzamide, 4-chlorophenyl Urea, benzamide 310.68
  • Halogen vs. Methoxy Groups : The 2,4-difluorophenyl group in the target compound offers electron-withdrawing effects and metabolic stability compared to 2-chlorophenyl () or 4-methoxyphenyl () substituents. Methoxy groups enhance solubility but may reduce target affinity .
  • Carboxamide vs. Urea : The carboxamide group in the target compound enables hydrogen bonding similar to urea-based pesticides like diflubenzuron (), but with distinct steric constraints .

Physicochemical Properties

  • Molecular Weight : The target compound (est. ~427.49) and its thiazole-containing analog (427.49) exceed simpler chromenes (e.g., 301.248 in ), which may impact bioavailability .
  • Lipophilicity: The benzo[f]chromene system and difluorophenyl group increase logP compared to 8-methoxy-2-imino chromenes (), favoring membrane penetration .

Biological Activity

(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its anticancer and antiviral effects.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H12F2N2O2

The synthesis typically involves the reaction between 2,4-difluoroaniline and 3-formylchromone under reflux conditions in solvents like ethanol or methanol. This multi-step synthesis is crucial for obtaining high yields of the desired compound.

Anticancer Properties

Numerous studies have demonstrated the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)
  • Lung Cancer (A-549)

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 1.08 to 2 µg/mL, indicating potent antiproliferative effects . The mechanism of action appears to involve the induction of apoptosis through the inhibition of protein kinases that are critical for cell survival and proliferation.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promising antiviral activity. It inhibits the replication of several viruses, including:

  • Influenza A Virus
  • Human Cytomegalovirus

The antiviral mechanism is believed to involve interference with viral protein-protein interactions essential for replication.

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases involved in signaling pathways that regulate cell growth and survival. By blocking these pathways, the compound can trigger apoptotic processes in cancer cells and disrupt viral replication mechanisms.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Biological ActivityIC50 (µg/mL)
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxylic acidSimilarAnticancer1.5
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxylateSimilarAntiviral0.5

This table illustrates that while similar compounds exhibit biological activities, this compound demonstrates a broader spectrum of action with lower IC50 values .

Case Studies

Recent research highlighted the effectiveness of this compound in various preclinical models:

  • Cytotoxicity Studies : The MTT assay was employed to evaluate the cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent response with significant inhibition at concentrations as low as 1 µg/mL.
  • Apoptosis Induction : Flow cytometry analysis confirmed increased apoptotic cells when treated with the compound compared to control groups, supporting its role as an apoptosis inducer through caspase activation .

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